

Technical Support Center: 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B1461738

[Get Quote](#)

Welcome to the technical support guide for 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol (CAS No. 221352-10-9). This document provides researchers, scientists, and drug development professionals with essential information, field-proven protocols, and troubleshooting advice to ensure the successful storage, handling, and application of this compound in your experiments.

Section 1: Product Information & Key Specifications

For ease of reference, the core specifications for 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol are summarized below.

Property	Value	Source
CAS Number	221352-10-9	[1]
Molecular Formula	C ₉ H ₁₁ BO ₂	[2]
Molecular Weight	162.00 g/mol	[1]
Appearance	White to off-white solid	[1]
Purity	≥95%	[2]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol.

Q1: How should I store the solid compound upon receipt?

A1: For long-term stability, the solid powder should be stored under controlled conditions. While some related benzoxaboroles are stored at room temperature, best practices derived from similar compounds suggest more stringent storage to ensure maximum shelf-life.^[3] We recommend storing the solid compound in a tightly sealed container at -20°C, protected from light and moisture.^{[4][5]} Under these conditions, the powder form is expected to be stable for at least one to three years.^{[4][5]}

Q2: What is the best way to prepare and store stock solutions?

A2: We recommend preparing a high-concentration stock solution in anhydrous Dimethyl Sulfoxide (DMSO). A related compound, Tavaborole, is soluble in DMSO up to 30 mg/mL.^[4] It is critical to use fresh, high-purity anhydrous DMSO, as absorbed moisture can reduce solubility and potentially impact compound stability.^[4]

For storage, stock solutions are significantly more sensitive than the solid form:

- Long-term (up to 1 year): Aliquot the stock solution into single-use vials and store at -80°C.
^{[4][5]}
- Short-term (up to 1 month): Storage at -20°C is acceptable.^[4]

Causality: Aliquoting is crucial to prevent multiple freeze-thaw cycles, which can lead to compound degradation and precipitation from the solution.^[5]

Q3: Is the benzoxaborole ring stable in aqueous solutions?

A3: This is a critical question rooted in the fundamental chemistry of the benzoxaborole scaffold. The oxaborole ring exists in a rapid, dynamic equilibrium with its open-ring boronic acid form (2-(1-hydroxy-1-methylethyl)phenylboronic acid) in the presence of water.^[6] For the five-membered ring system found in this compound, the closed, cyclic form is overwhelmingly favored under physiological conditions.^[6] However, researchers must be aware that a small

population of the open form will always be present in aqueous buffers. This equilibrium is a key feature of the pharmacophore, enabling its interaction with biological targets.[6][7]

Q4: What personal protective equipment (PPE) is required when handling this compound?

A4: Standard laboratory PPE is required. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves.[8] All handling of the solid powder or concentrated solutions should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.[8] In case of contact, wash skin thoroughly with soap and water. If eye contact occurs, rinse cautiously with water for several minutes.[9]

Section 3: Experimental Protocols

Adherence to standardized protocols is key to reproducibility. The following methods describe the preparation of stock solutions and a basic assessment of solution stability.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Objective: To prepare a high-concentration stock solution for use in downstream experiments.

Materials:

- 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol (MW: 162.00 g/mol)
- Anhydrous, high-purity DMSO
- Calibrated analytical balance
- Sterile microcentrifuge tubes or cryovials
- Vortex mixer and/or sonicator

Procedure:

- Mass Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:

- Mass (mg) = $10 \text{ mmol/L} * 1 \text{ mL} * (1 \text{ L} / 1000 \text{ mL}) * 162.00 \text{ g/mol} * (1000 \text{ mg} / 1 \text{ g}) = 1.62 \text{ mg}$
- Weighing: Carefully weigh 1.62 mg of the solid compound into a sterile tube. Perform this in a fume hood or on a balance with a draft shield.
- Solubilization: Add 1.0 mL of anhydrous DMSO to the tube.
- Dissolution: Cap the tube tightly and vortex thoroughly. If precipitation or incomplete dissolution is observed, gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution.^[5] Visually inspect the solution to ensure it is clear and free of particulates.
- Aliquoting & Storage: Dispense the solution into single-use aliquots (e.g., 20 µL) in sterile cryovials. Store immediately at -80°C for long-term use.^[5]

Section 4: Troubleshooting Guide

This guide provides solutions to common issues encountered during experimentation.

Problem	Probable Cause(s)	Recommended Solution(s)
Precipitation in Stock Solution During Storage or Thawing	<p>1. Freeze-thaw cycles: Repeated temperature changes can cause the compound to fall out of solution.</p> <p>2. Solvent hydration: The DMSO used may have absorbed atmospheric moisture, reducing solubility.^[4]</p> <p>3. Concentration too high: The solution may be supersaturated.</p>	<p>1. Use a fresh aliquot. Always aliquot stock solutions to avoid freeze-thaw cycles.^[5]</p> <p>2. Gently warm and sonicate the vial to redissolve the compound before use.^[5]</p> <p>3. Prepare a new stock solution using fresh, anhydrous DMSO.</p>
Low or No Compound Activity in Biological Assays	<p>1. Compound degradation: The stock solution may be old or improperly stored. Oxidative cleavage of the boronic acid group is a known degradation pathway for related compounds.^[10]</p> <p>2. Incorrect concentration: Pipetting errors or initial weighing inaccuracies.</p> <p>3. Assay interference: Components in the assay buffer (e.g., cis-diols like glycerol) may be chelating the boronic acid moiety.^[11]</p>	<p>1. Prepare a fresh stock solution from the solid powder.</p> <p>2. Verify the final concentration in your assay.</p> <p>3. Review your assay buffer composition. If possible, substitute components that contain cis-diols.</p>
Inconsistent or Poorly Reproducible Results	<p>1. Variable stock solution integrity: Using different aliquots that have undergone different numbers of freeze-thaw cycles.</p> <p>2. pH sensitivity: The equilibrium between the closed and open forms of the benzoxaborole is pH-dependent.^[7] Minor shifts in buffer pH could affect activity.</p>	<p>1. Strictly adhere to single-use aliquots.</p> <p>2. Ensure your assay buffer is fresh and its pH is consistent across all experiments.</p> <p>3. Consider using low-adsorption labware for sensitive assays.</p>

- 3. Adsorption to plastics: The compound may be adsorbing to the surface of plates or tubes.

Section 5: Chemical Stability & Mechanistic Insight

A defining characteristic of the benzoxaborole pharmacophore is its interaction with water. The boron atom acts as a Lewis acid, facilitating a reversible hydrolytic equilibrium between the cyclic hemiester (the "closed" form) and the acyclic boronic acid (the "open" form).

Caption: Ring-chain tautomerism of the benzoxaborole core in water.

This equilibrium is fundamental to the compound's mechanism of action, as the trigonal planar boron in the closed form can interact with biological nucleophiles, such as the cis-diol groups found in RNA, to form a stable, tetrahedral boronate adduct.^{[7][12]} For this specific five-membered ring system, the equilibrium lies heavily towards the stable, closed form.^[6]

Section 6: References

- Selleck Chemicals. (n.d.). Tavaborole (AN-2690) Fungal inhibitor. Retrieved from --INVALID-LINK--
- Viona Pharmaceuticals. (n.d.). Safety Data Sheet Tavaborole topical solution, 5% Strength. Retrieved from --INVALID-LINK--
- MedChemExpress. (n.d.). Tavaborole (AN-2690). Retrieved from --INVALID-LINK--
- ChemicalBook. (n.d.). 3,3-diMethylbenzo[c][4][13]oxaborol-1(3H)-ol. Retrieved from --INVALID-LINK--
- Benchchem. (n.d.). 3,3-dimethyl-6-nitrobenzo[c][4][13]oxaborol-1(3H)-ol. Retrieved from --INVALID-LINK--
- ResearchGate. (2015). Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2

randomized phase-III studies. *J Am Acad Dermatol*, 73, 62-9. Retrieved from --INVALID-LINK--

- BLDpharm. (n.d.). 3-Phenylbenzo[c][4][13]oxaborol-1(3H)-ol. Retrieved from --INVALID-LINK--
- AkzoNobel. (n.d.). Safety Data Sheet. Retrieved from --INVALID-LINK--
- Wikipedia. (n.d.). Tavaborole. Retrieved from --INVALID-LINK--
- ResearchGate. (2014). Tavaborole: First Global Approval. Retrieved from --INVALID-LINK--
- Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from --INVALID-LINK--
- Fisher Scientific. (2010). Safety Data Sheet. Retrieved from --INVALID-LINK--
- Mayo Clinic. (2025). Tavaborole (Topical Application Route). Retrieved from --INVALID-LINK--
- ChemScene. (n.d.). 6-Nitrobenzo[c][4][13]oxaborol-1(3H)-ol. Retrieved from --INVALID-LINK--
- PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). *J Pharm Sci*, 89(6), 758-65. Retrieved from --INVALID-LINK--
- Fluorochem. (2024). Safety Data Sheet. Retrieved from --INVALID-LINK--
- BLDpharm. (n.d.). 5-(Aminomethyl)-3,3-dimethylbenzo[c][4][13]oxaborol-1(3H)-ol hydrochloride. Retrieved from --INVALID-LINK--
- Selleck. (n.d.). Tavaborole (AN-2690). Retrieved from --INVALID-LINK--
- ACS Publications. (2014). Examination of the Reactivity of Benzoxaboroles and Related Compounds with a cis-Diol. *J. Org. Chem.* 2014, 79, 23, 11593–11604. Retrieved from --INVALID-LINK--
- AiFChem. (n.d.). 6-Amino-3,3-dimethylbenzo[c][4][13]oxaborol-1(3H)-ol. Retrieved from --INVALID-LINK--

- ACS Publications. (2014). Examination of the Reactivity of Benzoxaboroles and Related Compounds with a cis-Diol. *The Journal of Organic Chemistry*. Retrieved from --INVALID-LINK--
- BLDpharm. (n.d.). 6-Amino-3,3-dimethylbenzo[c][4][13]oxaborol-1(3H)-ol. Retrieved from --INVALID-LINK--
- NIH National Center for Biotechnology Information. (2015). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. *ACS Med. Chem. Lett.* 2015, 6, 8, 941–945. Retrieved from --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,3-diMethylbenzo[c][1,2]oxaborol-1(3H)-ol | 221352-10-9 [chemicalbook.com]
- 2. 1266320-01-7 | 6-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol - AiFChem [aifchem.com]
- 3. 174671-49-9|3-Phenylbenzo[c][1,2]oxaborol-1(3H)-ol|BLD Pharm [bldpharm.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fishersci.com [fishersci.com]
- 9. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH) (2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Examination of the Reactivity of Benzoxaboroles and Related Compounds with a cis-Diol | Scilit [scilit.com]

- 12. 3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol | 1266084-47-2 | Benchchem [benchchem.com]
- 13. vionausa.com [vionausa.com]
- To cite this document: BenchChem. [Technical Support Center: 3,3-dimethylbenzo[c]oxaborol-1(3H)-ol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1461738#storage-and-handling-of-3-3-dimethylbenzo-c-oxaborol-1-3h-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com